molecular formula C13H13N3O B7784969 2-amino-5-(4-hydroxybenzyl)-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 63499-86-5

2-amino-5-(4-hydroxybenzyl)-4-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B7784969
CAS No.: 63499-86-5
M. Wt: 227.26 g/mol
InChI Key: JYYPESRCNSYWKX-UHFFFAOYSA-N
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Description

2-amino-5-(4-hydroxybenzyl)-4-methyl-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a hydroxybenzyl group, a methyl group, and a pyrrole ring with a carbonitrile substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-hydroxybenzyl)-4-methyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(4-hydroxybenzyl)-4-methyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group may yield quinones, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

2-amino-5-(4-hydroxybenzyl)-4-methyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-5-(4-hydroxybenzyl)-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-hydroxybenzyl)-4-methyl-1,3-thiazole
  • 2-amino-5-(4-hydroxybenzyl)-4-methyl-1,3-oxazole

Uniqueness

Compared to similar compounds, 2-amino-5-(4-hydroxybenzyl)-4-methyl-1H-pyrrole-3-carbonitrile has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its pyrrole ring with a carbonitrile substituent differentiates it from thiazole and oxazole analogs, potentially leading to different interactions and effects in various applications.

Biological Activity

2-Amino-5-(4-hydroxybenzyl)-4-methyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12N4O
  • Molecular Weight : 224.25 g/mol

The structural representation indicates the presence of an amino group, a hydroxyl group on a benzyl ring, and a carbonitrile functional group, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

Antitumor Activity

Studies have indicated that pyrrole derivatives, including this compound, may exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival.

The proposed mechanism includes:

  • Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to bind to ATP-binding sites on tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), leading to reduced cell proliferation and tumor growth .
  • Membrane Interaction : The interaction with lipid bilayers has been suggested, indicating potential disruption in membrane integrity which could lead to increased permeability and subsequent cell death .

Case Studies

  • In Vitro Studies : A study involving related pyrrole derivatives demonstrated significant cytotoxicity against colon cancer cell lines (HCT116, SW620) with IC50 values in the nanomolar range, suggesting that modifications in side groups can enhance biological activity .
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates, affirming the potential for these compounds as therapeutic agents in cancer treatment .

Data Table: Biological Activity Comparison

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT1160.001Tyrosine kinase inhibition
4-Amino-3-chloro-1H-pyrrole-2,5-dioneSW6200.0016Membrane interaction and EGFR binding
3-Chloro-1-(4-chlorobenzyl)-4-amino-1H-pyrroleColo2050.001Antioxidant properties

Properties

IUPAC Name

2-amino-5-[(4-hydroxyphenyl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-8-11(7-14)13(15)16-12(8)6-9-2-4-10(17)5-3-9/h2-5,16-17H,6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYPESRCNSYWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C#N)N)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153571
Record name 2-Amino-5-[(4-hydroxyphenyl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63499-86-5
Record name 2-Amino-5-[(4-hydroxyphenyl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63499-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-[(4-hydroxyphenyl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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